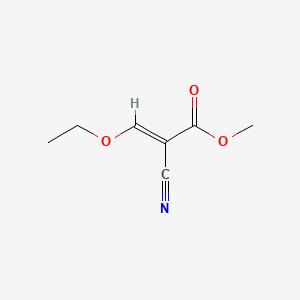

2-氰基-3-乙氧基丙烯酸甲酯

描述

Methyl 2-cyano-3-ethoxyacrylate is a chemical compound that is part of the cyanoacrylate family, which are known for their strong adhesive properties and rapid polymerization upon exposure to moisture. These compounds have a wide range of applications, including medical tissue adhesives and industrial glues .

Synthesis Analysis

The synthesis of cyanoacrylate derivatives often involves the reaction of cyanoacetic esters with various alcohols or amines to introduce different substituents at the 3-position of the acrylate group. For instance, ethoxyethyl 2-cyanoacrylate can be synthesized from ethoxyethyl cyanoacetate and triethyl orthoacetate with high yield . Modifications to the conventional synthesis methods have been made to improve yields and adhesive properties, such as using toluene as a reaction solvent .

Molecular Structure Analysis

The molecular structure of cyanoacrylates is characterized by a cyano group (–C≡N) and an alkoxy group attached to an acrylate backbone. This structure is crucial for the adhesive properties of the compound. The molecular structure and stereochemistry of synthesized cyanoacrylate derivatives are often confirmed using techniques such as NMR, IR, mass spectroscopy, and in some cases, X-ray crystallography .

Chemical Reactions Analysis

Cyanoacrylates undergo rapid anionic polymerization in the presence of moisture, which is a key feature of their adhesive properties. The initiation step can involve the addition of nucleophilic species to the carbon-carbon double bond of the acrylate monomer, as demonstrated in the photoinitiated polymerization of alkyl cyanoacrylates . The reactivity of cyanoacrylates with amines is also exploited in the synthesis of various derivatives, where primary amines react with cyanoacrylate intermediates to yield substituted acrylates .

Physical and Chemical Properties Analysis

Cyanoacrylates possess unique physical properties such as high adhesive strength and rapid curing times. The physical properties, such as softening and glass transition temperatures, can vary depending on the side chains attached to the acrylate group. For example, ethoxyethyl cyanoacrylate has been shown to be a soft and biodegradable adhesive with lower softening and glass transition temperatures compared to its methyl, ethyl, or isobutyl counterparts . The biocompatibility and cytotoxicity of cyanoacrylates are also important considerations, especially for medical applications. Ethyl 2-cyanoacrylate has been suggested to be biocompatible with bone tissue, as indicated by cytotoxicity testing on human osteoblast cell cultures .

Relevant Case Studies

Cyanoacrylates have been evaluated for various applications, including as herbicides and medical adhesives. For instance, certain cyanoacrylate derivatives have shown good herbicidal activities against specific weeds, and the presence of appropriate substituents at the 3-position of the acrylate is essential for high activity . In the medical field, methyl 2-cyanoacrylate has been used as a coating adhesive for human tooth enamel and as a soft tissue adhesive, with studies indicating its relative safety and efficacy .

科学研究应用

除草剂活性

- 2-氰基-3-乙氧基丙烯酸甲酯已用于合成除草剂化合物。例如,(Z)-乙氧乙基 2-氰基-3-甲基-3-(2-甲硫基-5-吡啶甲基氨基)丙烯酸酯,一种衍生物,对油菜(芸苔)等作物表现出显着的除草剂活性 (Wang 等人,2004 年)。

丙烯酸酯的合成

- 该化学品已被用于乙基 2-(溴甲基)-3-氰基丙烯酸酯和伯胺的区域选择性偶联中,以生产乙基 2-[(烷基氨基)(氰基)甲基] 丙烯酸酯,为丙烯酸酯化合物的合成做出了贡献 (Arfaoui & Amri,2009 年)。

聚合研究

- 考虑到该物质在粘合剂技术中的重要性,它一直是烷基氰基丙烯酸酯阴离子聚合研究的重点。该研究涉及密度泛函理论,以了解各种氰基丙烯酸酯(包括 2-氰基-3-乙氧基丙烯酸甲酯)的聚合反应 (Ablat 等人,2016 年)。

自由基加成反应

- 它已被用于合成新型一碳自由基当量,例如氰基(乙氧基羰基硫代基)甲基苯甲酸酯,用于烯烃的自由基加成,展示了其在有机合成中的多功能性 (Bagal 等人,2006 年)。

聚合物合成和光致行为

- 该化学品在具有电子推拉结构的偶氮聚合物的创建中发挥了重要作用,这些聚合物因其光致双折射和表面浮雕光栅行为而受到研究,展示了其在先进材料科学中的潜力 (Cao 等人,2008 年)。

安全和危害

未来方向

The future directions of “Methyl 2-cyano-3-ethoxyacrylate” are not clear as there is limited information available .

Relevant Papers There are several papers related to “Methyl 2-cyano-3-ethoxyacrylate”. For instance, a paper titled “Synthesis, characterization, crystal structure and supramolecularity” discusses the synthesis, characterization, and crystal structure of the title compounds . Another paper titled “A Novel Mechanism of Action of Methyl-2-cyano-3,12 Dioxoolean-1,9 Diene-28-oate” discusses the mechanism of action of a similar compound .

属性

IUPAC Name |

methyl (E)-2-cyano-3-ethoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-11-5-6(4-8)7(9)10-2/h5H,3H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXVHJJZGRTONS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyano-3-ethoxyacrylate | |

CAS RN |

29096-99-9, 71363-39-8 | |

| Record name | Methyl 2-cyano-3-ethoxyacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029096999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-cyano-3-ethoxyacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-CYANO-3-ETHOXYACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763TSD3BD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)